molecular formula C10H10ClN3 B1288493 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole CAS No. 885280-92-2

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole

Cat. No.: B1288493
CAS No.: 885280-92-2
M. Wt: 207.66 g/mol
InChI Key: ZAZSKBHHOQOLEI-UHFFFAOYSA-N
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Description

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a benzyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of benzyl azide with propargyl chloride under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction typically proceeds in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base like triethylamine, in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted triazoles.

    Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in solvents like acetonitrile or ethanol.

    Oxidation: Potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

  • Substituted triazoles from nucleophilic substitution.
  • Benzyl alcohol or benzaldehyde from oxidation.
  • Dihydrotriazole from reduction.

Scientific Research Applications

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: It is used in the development of functional materials, such as polymers and coordination complexes, with unique electronic and optical properties.

    Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Catalysis: It acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, while the benzyl and chloromethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Benzyl-5-(chloromethyl)-1H-imidazole
  • 1-Benzyl-5-(chloromethyl)-1H-tetrazole
  • 1-Benzyl-5-(chloromethyl)-1H-pyrazole

Comparison: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to imidazole and pyrazole analogs, the triazole ring offers greater stability and versatility in chemical modifications. The tetrazole analog, while similar in structure, exhibits different reactivity and binding characteristics due to the additional nitrogen atom in the ring.

Properties

IUPAC Name

1-benzyl-5-(chloromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZSKBHHOQOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608673
Record name 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-92-2
Record name 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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